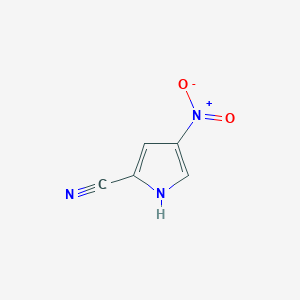
4-Nitro-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1H-pyrrole-2-carbonitrile is a highly functionalized heterocyclic compound with diverse applications in medicinal and materials chemistry. It is characterized by its molecular formula C5H3N3O2 and a molecular weight of 137.1 g/mol. This compound is known for its unique structural features, which include a nitro group and a carbonitrile group attached to a pyrrole ring.
Preparation Methods
The synthesis of 4-Nitro-1H-pyrrole-2-carbonitrile typically involves the reaction of 4-nitro-pyrrole-2-carboxylic acid with thionyl chloride, followed by reaction with potassium cyanide. The resulting product is then purified by recrystallization from ethanol. This method ensures high purity and yield of the compound.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
4-Nitro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted pyrroles.
Scientific Research Applications
4-Nitro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various biologically active compounds, such as kinase inhibitors and antimicrobial agents.
Biology: The compound has shown antimicrobial and anti-inflammatory properties, making it useful in the development of new therapeutic agents.
Medicine: Its anticancer properties have been explored, with studies showing its effectiveness against various cancer cell lines, including lung, breast, and colon cancer.
Industry: It is used as a precursor for the synthesis of pyrrole-based materials, such as conducting polymers and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-Nitro-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell walls and inhibit the synthesis of essential proteins.
Comparison with Similar Compounds
4-Nitro-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
4-Bromo-1H-pyrrole-2-carbonitrile: This compound has a bromine atom instead of a nitro group, which affects its reactivity and applications.
4-Nitro-1H-pyrrole-2-carboxylic acid:
The uniqueness of this compound lies in its combination of a nitro group and a carbonitrile group, which imparts distinct chemical properties and a wide range of applications in various fields.
Properties
Molecular Formula |
C5H3N3O2 |
|---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
4-nitro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H3N3O2/c6-2-4-1-5(3-7-4)8(9)10/h1,3,7H |
InChI Key |
MREAXPUBJGTJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


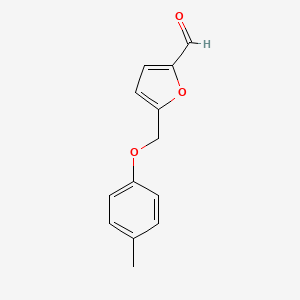
![4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)
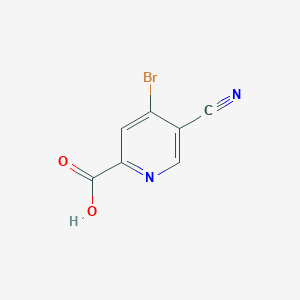
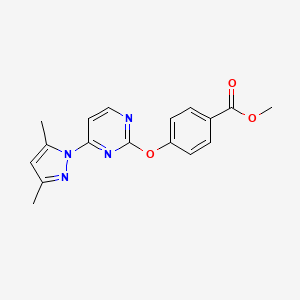
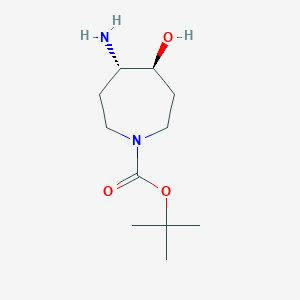




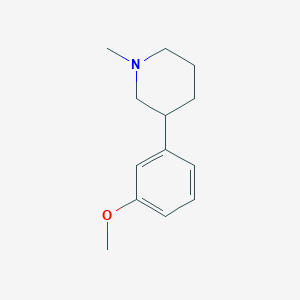
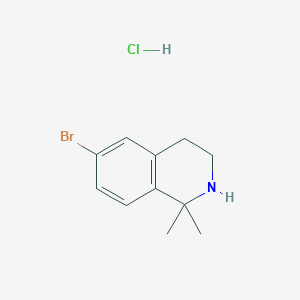
![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
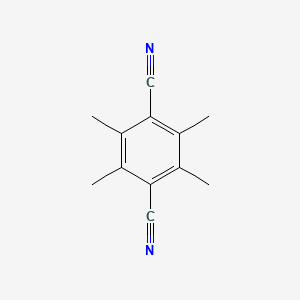
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
